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An In-depth Technical Guide to the Physicochemical Properties of Deuterated Ketoconazole

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physicochemical properties of deuterated ketoconazole. Given the limited publicly available data on specific deuterated analogues, this document focuses on the well-characterized properties of ketoconazole as a baseline and discusses the anticipated effects of deuterium substitution. It includes standard experimental methodologies for property determination and visualizes key pathways and workflows to support drug development and research activities.

Introduction to Deuterated Ketoconazole

Ketoconazole is a broad-spectrum imidazole antifungal agent that functions by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.[1][2] Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategy used in drug development to modify a molecule's metabolic profile.[3] This substitution can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, potentially slowing down metabolic processes mediated by cytochrome P450 enzymes. This phenomenon, known as the kinetic isotope effect, can improve a drug's pharmacokinetic properties, such as half-life and exposure, without altering its fundamental mechanism of action.



While specific quantitative physicochemical data for deuterated ketoconazole is not widely published, the principles of isotope effects allow for predictions of its behavior relative to the parent compound. The fundamental properties discussed below are critical for formulation development, predicting bioavailability, and ensuring consistent product performance.

Comparative Physicochemical Properties

The following table summarizes the known physicochemical properties of ketoconazole. For deuterated ketoconazole, the table indicates the expected impact of deuterium substitution. The molecular weight will increase proportionally to the number of deuterium atoms incorporated. Other properties, such as pKa and logP, are generally expected to show minimal to no significant change, as they are less influenced by the kinetic isotope effect.

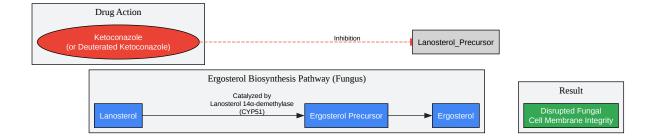


Property	Ketoconazole	Deuterated Ketoconazole (Expected)
Molecular Formula	C26H28Cl2N4O4	Variable (e.g., C26H28- xDxCl2N4O4)
Molecular Weight	531.43 g/mol [2]	> 531.43 g/mol (dependent on deuteration sites)
Melting Point	146°C to 152°C[4]	Similar to ketoconazole, minor variations possible.
Aqueous Solubility	Practically insoluble in water (pH-dependent).[5][6] Solubility in acetate buffer (pH 5.0) is ~0.3 mg/mL.[2]	Expected to be very similar to ketoconazole.
рКа	Weakly basic with two pKa values: 2.94 and 6.51.[2][6]	Expected to be very similar to ketoconazole.
LogP (Octanol-Water)	4.31 - 4.35[2][4]	Expected to be very similar to ketoconazole.
BCS Classification	Class II (Low Solubility, High Permeability)[4][6]	Expected to remain Class II.
Appearance	White or almost white powder[5]	Expected to be a white or almost white powder.

Mechanism of Action: Inhibition of Ergosterol Synthesis

Ketoconazole, in both its standard and deuterated forms, exerts its antifungal effect by inhibiting lanosterol 14α-demethylase (also known as CYP51), a key cytochrome P450 enzyme in the fungal ergosterol biosynthesis pathway.[7][8][9] This enzyme is responsible for converting lanosterol to ergosterol.[10] By disrupting this process, ketoconazole depletes ergosterol in the fungal cell membrane, leading to increased membrane permeability, impaired function, and ultimately, inhibition of fungal growth.[11][12]





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Ketoconazole's inhibition of the ergosterol synthesis pathway.

Experimental Protocols for Physicochemical Characterization

The following sections detail standard methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs) like deuterated ketoconazole.

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[13][14]

Principle: An excess amount of the compound is agitated in a specific solvent (e.g., buffered aqueous solution) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the resulting saturated solution is then quantified.

Detailed Protocol:

- Preparation: Add an excess amount of deuterated ketoconazole powder to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8).
- Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[15]

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- Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment.
- Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved microparticles, filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 μm PVDF or PTFE).[15]
- Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration
 of the dissolved compound using a validated analytical method, most commonly HighPerformance Liquid Chromatography (HPLC) with UV detection.[16]
- Data Reporting: Report the solubility in units such as mg/mL or μg/mL at the specified pH and temperature.

Potentiometric titration is a precise and widely used method for determining the acid dissociation constant (pKa) of ionizable compounds.[17][18]

Principle: The pH of a solution containing the dissolved compound is monitored as a titrant (a strong acid or base) of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting pH vs. titrant volume curve.

Detailed Protocol:

- Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10).[17]
- Sample Preparation: Accurately weigh and dissolve a precise amount of deuterated ketoconazole in a suitable solvent system. For poorly soluble compounds, a co-solvent system (e.g., methanol-water) may be required.[19] Maintain a constant ionic strength using a background electrolyte like KCI.[17]
- Titration: Place the solution in a temperature-controlled vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Immerse the pH electrode and begin adding the titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.[18]
- Data Collection: Record the pH value after each addition of titrant, ensuring the reading is stable.

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 Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s), which can be determined from the inflection points of the first derivative of the titration curve. Perform at least three replicate titrations to ensure accuracy.[17]

The partition coefficient (LogP) is a measure of a compound's lipophilicity. While the shake-flask method is traditional, the HPLC method is faster and requires less material.[20][21]

Principle: This method relies on the correlation between a compound's retention time on a reverse-phase HPLC column (e.g., C18) and its known LogP value. A calibration curve is generated using standards with well-established LogP values.

Detailed Protocol:

- System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
- Calibration: Prepare solutions of at least five to six commercially available standard compounds with known LogP values that span a range bracketing the expected LogP of deuterated ketoconazole.
- Standard Analysis: Inject each standard individually onto the HPLC system and record its retention time (t R).
- Calibration Curve: Calculate the capacity factor (k') for each standard using the formula: k' =
 (t_R t_0) / t_0, where t_0 is the column dead time. Plot the log(k') values against the known
 LogP values of the standards. A linear regression of this plot serves as the calibration curve.
- Sample Analysis: Prepare a solution of deuterated ketoconazole and inject it into the same HPLC system under identical conditions. Record its retention time and calculate its log(k') value.
- LogP Determination: Interpolate the LogP of deuterated ketoconazole from its log(k') value using the linear regression equation derived from the calibration curve.[22]

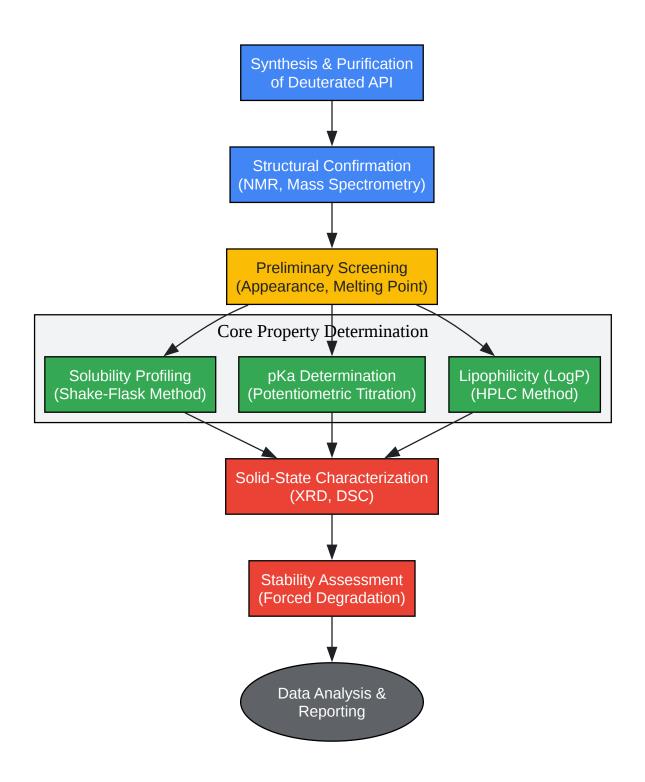




General Workflow for Physicochemical Characterization

The characterization of a new chemical entity, such as deuterated ketoconazole, follows a logical progression from synthesis to detailed analysis. This workflow ensures that foundational properties are well-understood before advancing to more complex preclinical and clinical development stages.





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